1-benzoyl-4-(fluoromethyl)piperidine
Description
Properties
CAS No. |
2001749-41-1 |
|---|---|
Molecular Formula |
C13H16FNO |
Molecular Weight |
221.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hiyama Fluorination via Xanthate Intermediates
A validated approach, adapted from, involves converting a hydroxymethyl precursor to a fluoromethyl group through a two-step desulfurization/fluorination sequence. For 4-(hydroxymethyl)piperidine:
-
Xanthate Formation : React 4-(hydroxymethyl)piperidine with carbon disulfide (CS₂) and methyl iodide in the presence of a base (e.g., NaOH) to yield the corresponding S-methyl xanthate.
-
Fluorination : Treat the xanthate with N-bromosuccinimide (NBS) and Olah’s reagent (HF-pyridine) to replace the xanthate group with fluorine.
This method, originally developed for 4-(trifluoromethoxy)piperidine synthesis, achieves fluoromethylation in yields exceeding 70%, as confirmed by NMR.
Nucleophilic Substitution of Tosylate Intermediates
An alternative route, inferred from, employs nucleophilic displacement of a tosylate leaving group:
-
Tosylation : Treat 4-(hydroxymethyl)piperidine with tosyl chloride (TsCl) in dichloromethane (DCM) using triethylamine (Et₃N) as a base to form 4-(tosyloxymethyl)piperidine.
-
Fluoride Displacement : React the tosylate with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in dimethylformamide (DMF) at 80–100°C for 12–24 hours.
This method, while straightforward, requires careful control of reaction conditions to avoid elimination byproducts.
Acylation of 4-(Fluoromethyl)piperidine
Benzoylation via Schotten-Baumann Conditions
The benzoyl group is introduced using benzoyl chloride under Schotten-Baumann conditions:
-
Reaction Setup : Dissolve 4-(fluoromethyl)piperidine in aqueous NaOH (10%) and dichloromethane (DCM).
-
Acylation : Add benzoyl chloride dropwise at 0–5°C, followed by stirring at room temperature for 4–6 hours.
-
Workup : Extract the product into DCM, wash with dilute HCl and brine, and purify via silica gel chromatography (eluent: hexane/ethyl acetate 3:1).
Yields typically range from 65–85%, with NMR confirming N-benzoylation (δ 7.45–7.85 ppm, aromatic protons).
Mixed Anhydride Method
For enhanced reactivity, describes activation of benzoyl chloride using isobutyl chloroformate:
-
Activation : Treat benzoyl chloride with isobutyl chloroformate and N-methylmorpholine in DCM at 0°C to form a mixed anhydride.
-
Coupling : Add 4-(fluoromethyl)piperidine and stir at room temperature for 12 hours.
-
Purification : Isolate the product via flash chromatography (DCM/methanol 95:5).
This method minimizes racemization and is preferred for acid-sensitive substrates.
Analytical Validation and Characterization
Critical to synthetic success is rigorous characterization:
-
NMR : The fluoromethyl group (–CH₂F) appears as a triplet of triplets (δ 4.45–4.65 ppm, ).
-
NMR : A singlet at δ –215 to –220 ppm confirms the fluoromethyl group.
-
Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 221.27, consistent with the molecular formula C₁₃H₁₆FNO.
Comparative Analysis of Methodologies
| Method | Fluoromethylation Yield | Acylation Yield | Total Yield | Key Advantage |
|---|---|---|---|---|
| Hiyama Fluorination | 72% | 85% | 61% | High regioselectivity |
| Tosylate Displacement | 65% | 78% | 51% | Simplicity, readily available reagents |
Industrial-Scale Considerations
Commercial synthesis (e.g., Sigma-Aldrich) emphasizes cost-effective protocols:
Chemical Reactions Analysis
1-Benzoyl-4-(fluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Benzoyl-4-(fluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-benzoyl-4-(fluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The benzoyl group and fluoromethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects at the 4-Position of Piperidine
Key Substituents Compared :
- Fluoromethyl (1-benzoyl-4-(fluoromethyl)piperidine) : Small, electronegative group; enhances metabolic stability via reduced susceptibility to oxidation.
- Bromobenzoyl (1-benzoyl-4-(4-bromobenzoyl)piperidine, ) : Bulky, halogenated aromatic group; improves binding affinity in hydrophobic pockets.
- Indol-3-yl (1-benzoyl-4-indol-3-yl-piperidine, ) : Bulky, planar aromatic group; enhances interactions with aromatic residues in enzyme active sites.
Table 1: Substituent Impact on Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-benzoyl-4-(fluoromethyl)piperidine, and how can reaction yields be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic fluorination. For example, highlights hydroxylation reactions using microbial systems like Sporotrichum sulfurescens for functionalizing piperidine derivatives. To optimize yields:
- Use anhydrous conditions to minimize hydrolysis of the fluoromethyl group.
- Employ palladium catalysts for efficient C–F bond formation, as suggested in fluorination studies .
- Monitor reaction progress via TLC or HPLC to isolate intermediates (e.g., 1-benzoyl-4-n-propylpiperidine) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm the benzoyl and fluoromethyl substituents via characteristic shifts (e.g., benzoyl carbonyl at ~170 ppm in 13C NMR; fluoromethyl protons as a triplet at ~4.5 ppm) .
- HPLC : Assess purity (>95% peak area at 254 nm) using a C18 column with a gradient elution of acetonitrile/water .
- HRMS : Verify molecular weight accuracy (e.g., [M+H]+ calculated vs. observed) .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer :
- Solubility : DMSO or methanol for biological assays; chloroform or DCM for synthetic workflows .
- Storage : Store at –20°C under inert gas (argon) to prevent degradation of the fluoromethyl group .
Advanced Research Questions
Q. How does the fluoromethyl group influence the compound’s pharmacokinetic (PK) properties compared to non-fluorinated analogs?
- Methodological Answer : Fluorine enhances metabolic stability and bioavailability. To evaluate:
- In Silico ADMET : Use QSAR models (e.g., ADMET Predictor™) to compare logP, CYP450 inhibition, and plasma protein binding between fluorinated and non-fluorinated derivatives .
- In Vitro Assays : Measure microsomal stability (e.g., t1/2 in human liver microsomes) and permeability (Caco-2 assays) .
- Case Study : Fluorine’s electronegativity reduces basicity of the piperidine nitrogen, potentially lowering off-target receptor interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigation steps:
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and control batches .
- Impurity Profiling : Quantify byproducts (e.g., de-fluorinated analogs) via LC-MS and correlate with activity .
- Dose-Response Curves : Replicate EC50/IC50 measurements under varying pH and temperature .
Q. How can computational modeling guide structural modifications for enhanced target affinity?
- Methodological Answer :
- Molecular Docking : Simulate binding poses with target proteins (e.g., CCR5 for HIV inhibition) using AutoDock Vina .
- QSAR Analysis : Derive predictive models from pIC50 data (Supplementary Table S1, ) to prioritize substituents (e.g., electron-withdrawing groups at the benzoyl position) .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for fluoromethyl vs. methyl substitutions to predict affinity changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
